2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with a 3,4-dimethylphenyl group attached at the 2-position.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine derivatives can target essential, conserved cellular processes .
Pharmacokinetics
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .
Action Environment
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) under various conditions .
Preparation Methods
The synthesis of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dimethylbenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding imidazo[1,2-a]pyrimidine-3-carboxylic acids, while reduction can produce imidazo[1,2-a]pyrimidine-3-ylmethanols.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anti-tuberculosis agent, with significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, it has been investigated for its anti-inflammatory, antiviral, and anticancer properties.
In the field of biology, this compound has been used as a molecular probe to study protein-ligand interactions and enzyme mechanisms. Its unique structure allows it to bind selectively to certain biological targets, making it a valuable tool for biochemical research.
In industry, 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine is utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices .
Comparison with Similar Compounds
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine can be compared to other imidazo[1,2-a]pyrimidine derivatives, such as 2-(4-methylphenyl)imidazo[1,2-a]pyrimidine and 2-(3,4-dichlorophenyl)imidazo[1,2-a]pyrimidine. These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
The unique feature of this compound is the presence of two methyl groups at the 3 and 4 positions of the phenyl ring. This substitution pattern can influence the compound’s biological activity and selectivity towards specific targets. For instance, the dimethyl substitution may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Conclusion
This compound is a versatile compound with a wide range of applications in medicinal chemistry, biology, and industry. Its unique structure and diverse reactivity make it a valuable tool for scientific research and industrial development. Further studies on this compound and its derivatives may lead to the discovery of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-4-5-12(8-11(10)2)13-9-17-7-3-6-15-14(17)16-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTABLRTUIIRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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